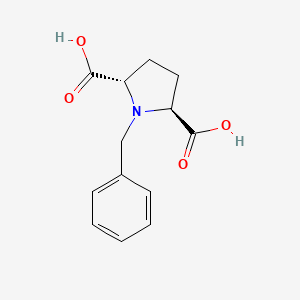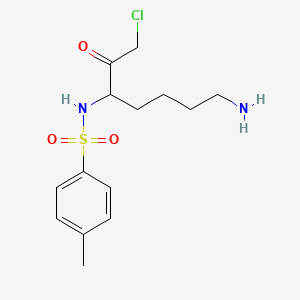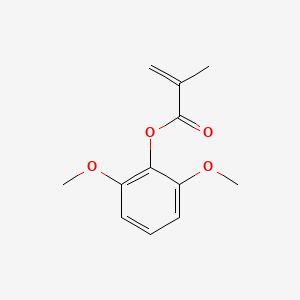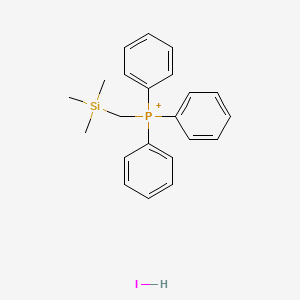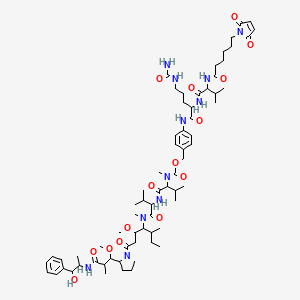
MC-Val-Cit-PAB-MMAE;Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-monomethyl auristatin E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valine-citrulline-monomethyl auristatin E (VcMMAE) is a compound used in the development of antibody-drug conjugates (ADCs). These ADCs are a novel class of therapeutic agents that combine the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. VcMMAE is particularly notable for its use in targeting cancer cells, where it is linked to a monoclonal antibody via a protease-labile valine-citrulline linker. This allows for the selective delivery of the cytotoxic agent monomethyl auristatin E (MMAE) to cancer cells, minimizing damage to healthy tissues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of VcMMAE involves several key steps. Initially, the monoclonal antibody is modified to introduce reactive groups that can form stable linkages with the drug. The valine-citrulline linker is then attached to the antibody through a series of chemical reactions, typically involving N-hydroxysuccinimidyl (NHS) esters and maleimides . The final step involves conjugating the monomethyl auristatin E to the valine-citrulline linker, forming the complete VcMMAE compound .
Industrial Production Methods
Industrial production of VcMMAE follows similar synthetic routes but is scaled up to meet the demands of clinical and commercial applications. This involves optimizing reaction conditions to maximize yield and purity, as well as implementing rigorous quality control measures to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions
VcMMAE undergoes several types of chemical reactions, including:
Substitution Reactions: The attachment of the valine-citrulline linker to the monoclonal antibody involves substitution reactions where reactive groups on the antibody are replaced by the linker.
Cleavage Reactions: Once inside the target cancer cell, the valine-citrulline linker is cleaved by proteases, releasing the cytotoxic monomethyl auristatin E.
Common Reagents and Conditions
Common reagents used in the synthesis of VcMMAE include NHS esters, maleimides, and various solvents and catalysts to facilitate the reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product stability .
Major Products
The major product of these reactions is the fully conjugated VcMMAE compound, which consists of the monoclonal antibody linked to monomethyl auristatin E via the valine-citrulline linker .
Aplicaciones Científicas De Investigación
VcMMAE has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mecanismo De Acción
The mechanism of action of VcMMAE involves several key steps:
Targeting: The monoclonal antibody component of VcMMAE binds to specific antigens on the surface of cancer cells.
Internalization: The ADC is internalized by the cancer cell through endocytosis.
Cytotoxicity: Monomethyl auristatin E disrupts the microtubule network within the cancer cell, inhibiting cell division and leading to cell death.
Comparación Con Compuestos Similares
VcMMAE is part of a broader class of ADCs that use different linkers and cytotoxic agents. Similar compounds include:
Valine-citrulline-monomethyl auristatin F (VcMMAF): Similar to VcMMAE but uses monomethyl auristatin F as the cytotoxic agent.
Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate-monomethyl auristatin E (SMCC-MMAE): Uses a non-cleavable linker, resulting in different pharmacokinetics and cellular processing.
Glembatumumab vedotin (CR011-vcMMAE): Another ADC that targets glycoprotein nonmetastatic B (GPNMB) on cancer cells.
VcMMAE is unique in its use of the valine-citrulline linker, which provides a balance between stability in the bloodstream and efficient release of the cytotoxic agent within the target cell .
Propiedades
Fórmula molecular |
C68H105N11O15 |
|---|---|
Peso molecular |
1316.6 g/mol |
Nombre IUPAC |
[4-[[5-(carbamoylamino)-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C68H105N11O15/c1-15-43(8)59(51(92-13)38-55(83)78-37-23-27-50(78)61(93-14)44(9)62(85)71-45(10)60(84)47-24-18-16-19-25-47)76(11)66(89)57(41(4)5)75-65(88)58(42(6)7)77(12)68(91)94-39-46-29-31-48(32-30-46)72-63(86)49(26-22-35-70-67(69)90)73-64(87)56(40(2)3)74-52(80)28-20-17-21-36-79-53(81)33-34-54(79)82/h16,18-19,24-25,29-34,40-45,49-51,56-61,84H,15,17,20-23,26-28,35-39H2,1-14H3,(H,71,85)(H,72,86)(H,73,87)(H,74,80)(H,75,88)(H3,69,70,90) |
Clave InChI |
NLMBVBUNULOTNS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


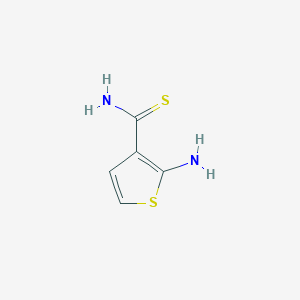
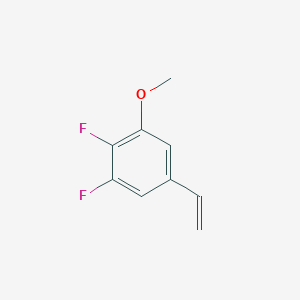
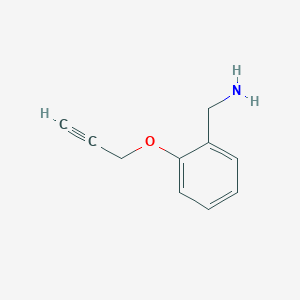

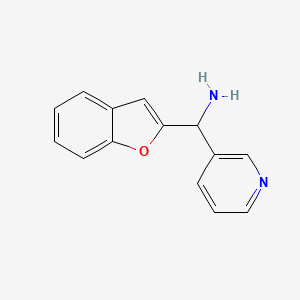
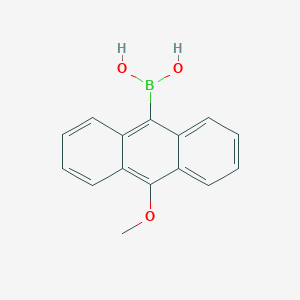
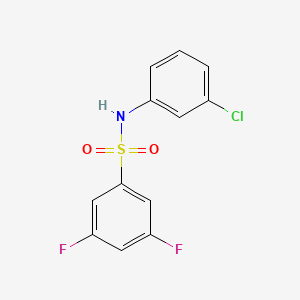

![7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12816504.png)
